molecular formula C15H11N5O10S B13740007 (R)-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid

(R)-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid

Cat. No.: B13740007
M. Wt: 453.3 g/mol
InChI Key: BWXMKHIUCXHRIC-NSHDSACASA-N
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Description

®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is a complex organic compound characterized by the presence of dinitrophenyl groups attached to an amino and a thio group on a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of phenylalanine derivatives to introduce the dinitrophenyl groups. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The dinitrophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is used as a reagent for studying reaction mechanisms and as a building block for synthesizing more complex molecules.

Biology

The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl groups can form strong interactions with amino acid residues in proteins, affecting their function and activity. The thio group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic properties.

    2,4-Dinitroaniline: Used in the synthesis of herbicides and dyes.

Uniqueness

®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is unique due to the presence of both amino and thio groups attached to the dinitrophenyl moieties, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C15H11N5O10S

Molecular Weight

453.3 g/mol

IUPAC Name

(2R)-2-(2,4-dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C15H11N5O10S/c21-15(22)11(16-10-3-1-8(17(23)24)5-12(10)19(27)28)7-31-14-4-2-9(18(25)26)6-13(14)20(29)30/h1-6,11,16H,7H2,(H,21,22)/t11-/m0/s1

InChI Key

BWXMKHIUCXHRIC-NSHDSACASA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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